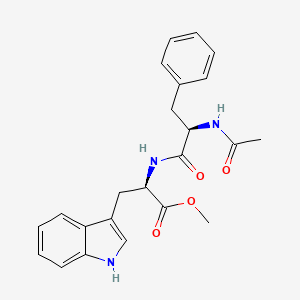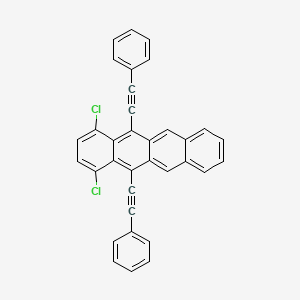
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene is a synthetic organic compound belonging to the class of naphthalene derivatives. It is composed of two phenylethynyl groups connected to a central naphthalene ring, with chlorine atoms at the 1 and 4 positions. This compound is known for its fluorescent properties and is used in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-5,12-bis(phenylethynyl)tetracene typically involves the following steps:
Starting Materials: The synthesis begins with tetracenequinone and phenylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or THF (tetrahydrofuran).
Catalysts: Palladium catalysts, such as Pd(PPh3)4, are commonly used to facilitate the coupling reactions.
Reaction Steps: The phenylacetylene is added to the tetracenequinone in the presence of the palladium catalyst, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetracene derivatives.
科学的研究の応用
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in lightsticks and other luminescent applications.
Biology: Employed in the study of protein interactions and cellular imaging.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic semiconductors and electronic devices.
作用機序
The mechanism of action of 1,4-Dichloro-5,12-bis(phenylethynyl)tetracene involves its interaction with molecular targets through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful for imaging and diagnostic applications. The pathways involved include energy transfer processes and interactions with cellular components.
類似化合物との比較
Similar Compounds
5,12-Bis(phenylethynyl)naphthacene: A similar compound with phenylethynyl groups but without chlorine atoms.
9,10-Bis(phenylethynyl)anthracene: Another related compound used in luminescent applications.
Rubrene: A polycyclic aromatic hydrocarbon with similar fluorescent properties.
Uniqueness
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene is unique due to the presence of chlorine atoms, which can influence its reactivity and fluorescent properties. This makes it particularly useful in specific applications where these properties are advantageous.
特性
CAS番号 |
80034-37-3 |
|---|---|
分子式 |
C34H18Cl2 |
分子量 |
497.4 g/mol |
IUPAC名 |
1,4-dichloro-5,12-bis(2-phenylethynyl)tetracene |
InChI |
InChI=1S/C34H18Cl2/c35-31-19-20-32(36)34-28(18-16-24-11-5-2-6-12-24)30-22-26-14-8-7-13-25(26)21-29(30)27(33(31)34)17-15-23-9-3-1-4-10-23/h1-14,19-22H |
InChIキー |
ZUCYCTZGGQBODB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C(C3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



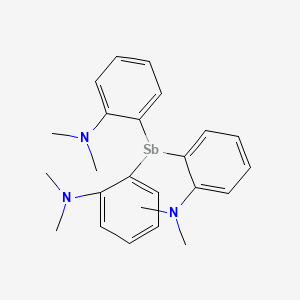
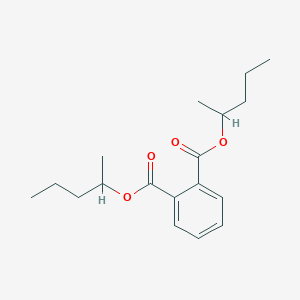
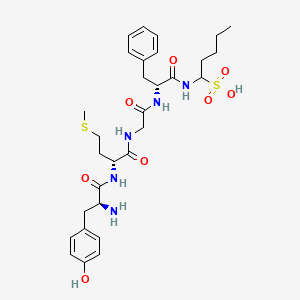
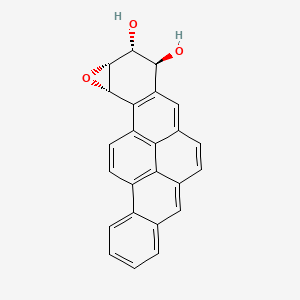
![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
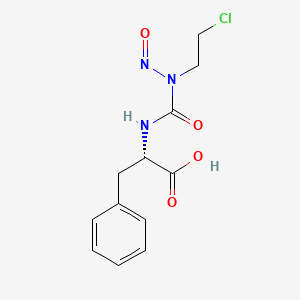

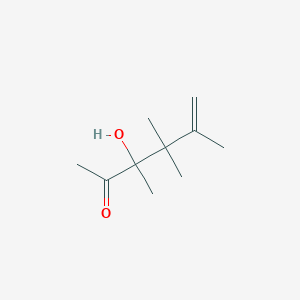
![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)

